molecular formula C9H17ClO2S B13220166 Cyclooctylmethanesulfonyl chloride

Cyclooctylmethanesulfonyl chloride

Cat. No.: B13220166
M. Wt: 224.75 g/mol
InChI Key: BBYWVSCGHFOHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooctylmethanesulfonyl chloride is an organosulfur compound characterized by the presence of a cyclooctyl group attached to a methanesulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctylmethanesulfonyl chloride can be synthesized through the reaction of cyclooctylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound may involve the chlorination of cyclooctylmethanesulfonic acid using thionyl chloride or phosgene. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Cyclooctylmethanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclooctylmethanesulfonyl chloride has diverse applications in scientific research, including:

    Chemistry: Used as a reagent for the synthesis of sulfonamides and sulfonate esters, which are important intermediates in organic synthesis.

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Cyclooctylmethanesulfonyl chloride is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis and beyond.

Biological Activity

Cyclooctylmethanesulfonyl chloride is an organosulfur compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, applications in drug development, and relevant case studies.

This compound is characterized by its sulfonyl chloride functional group, which is highly reactive and can participate in various chemical reactions. The compound's structure allows it to act as an electrophile, making it suitable for nucleophilic substitution reactions. It is soluble in polar organic solvents and reacts readily with nucleophiles such as amines, alcohols, and thiols.

The mechanism of action of this compound primarily involves its electrophilic nature. When introduced to nucleophiles, the sulfonyl chloride group undergoes substitution reactions, resulting in the formation of sulfonamide or sulfonate ester derivatives. These derivatives are often biologically active and can interact with various biomolecules, including enzymes and receptors.

Applications in Drug Development

This compound has been utilized in medicinal chemistry for the synthesis of pharmaceuticals. Its ability to form stable sulfonamide linkages enhances the metabolic stability and bioavailability of drug candidates. The compound serves as a building block for more complex molecules, facilitating the development of new therapeutic agents.

Table 1: Summary of Biological Activities

Activity Description
Nucleophilic Substitution Reacts with amines and alcohols to form biologically relevant compounds.
Enzyme Inhibition Potential to inhibit specific enzymes through covalent modification.
Drug Synthesis Used as a precursor in the synthesis of pharmaceuticals with enhanced properties.

Case Studies

  • Synthesis of Sulfonamide Antibiotics : A study demonstrated the use of this compound in synthesizing sulfonamide antibiotics. The compound was reacted with various amines to produce sulfonamides that exhibited antibacterial activity against Gram-positive bacteria.
  • Modification of Biomolecules : Research highlighted the application of this compound in modifying peptides to enhance their stability and activity. The modified peptides showed improved binding affinity to target receptors, making them promising candidates for therapeutic use.
  • Development of Antiviral Agents : In a recent investigation, this compound was employed in synthesizing compounds aimed at inhibiting viral replication. The derivatives formed displayed significant antiviral activity in vitro, showcasing the compound's potential in developing new antiviral therapies.

Research Findings

Recent studies have focused on optimizing reaction conditions for synthesizing biologically active derivatives from this compound. Key findings include:

  • Optimal Reaction Conditions : The use of aprotic solvents like dichloromethane or tetrahydrofuran significantly enhances the yield of desired products.
  • Stability Studies : Compounds derived from this compound demonstrated increased stability under physiological conditions compared to their non-modified counterparts.
  • Toxicity Assessment : Toxicological evaluations indicate that while this compound exhibits some level of toxicity, its derivatives often show reduced toxicity profiles, making them safer for therapeutic applications.

Properties

Molecular Formula

C9H17ClO2S

Molecular Weight

224.75 g/mol

IUPAC Name

cyclooctylmethanesulfonyl chloride

InChI

InChI=1S/C9H17ClO2S/c10-13(11,12)8-9-6-4-2-1-3-5-7-9/h9H,1-8H2

InChI Key

BBYWVSCGHFOHQF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.